2-(4-Phenyl-1,3-thiazol-2-yl)acetamide
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Overview
Description
2-(4-Phenyl-1,3-thiazol-2-yl)acetamide is an organic compound with the molecular formula C11H10N2OS It belongs to the class of thiazole derivatives, which are known for their diverse biological activities
Mechanism of Action
Target of Action
Thiazole derivatives have been known to interact with various biological targets, such as dna and topoisomerase ii .
Mode of Action
Some thiazole derivatives have been reported to bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .
Biochemical Pathways
The interaction of thiazole derivatives with dna and topoisomerase ii suggests that they may affect dna replication and cell cycle progression .
Result of Action
The interaction of thiazole derivatives with dna and topoisomerase ii can lead to dna double-strand breaks, a g2 stop, and ultimately, cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Phenyl-1,3-thiazol-2-yl)acetamide typically involves the reaction of 4-phenylthiazol-2-amine with acetic anhydride. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or acetonitrile. The product is then purified through recrystallization or column chromatography to obtain the desired compound with high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent usage, and purification techniques to ensure cost-effectiveness and high yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-Phenyl-1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, where substituents such as halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in carbon tetrachloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Halogenated or alkylated thiazole derivatives.
Scientific Research Applications
2-(4-Phenyl-1,3-thiazol-2-yl)acetamide has been explored for various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Studied for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methyl-1,3-thiazol-2-yl)acetamide
- 2-(4-Chloro-1,3-thiazol-2-yl)acetamide
- 2-(4-Bromo-1,3-thiazol-2-yl)acetamide
Uniqueness
2-(4-Phenyl-1,3-thiazol-2-yl)acetamide is unique due to the presence of the phenyl group, which enhances its lipophilicity and potential biological activity compared to its methyl, chloro, or bromo analogs. This structural feature may contribute to its higher efficacy in certain biological applications .
Biological Activity
2-(4-Phenyl-1,3-thiazol-2-yl)acetamide is a synthetic compound belonging to the thiazole family, characterized by its unique structural features that contribute to its diverse biological activities. This article explores the compound's mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a thiazole ring fused with a phenyl group and an acetamide moiety, which is pivotal for its biological interactions.
The biological activity of this compound primarily involves:
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties, inhibiting the growth of various pathogens. It acts by disrupting bacterial lipid biosynthesis pathways, which are crucial for maintaining cell membrane integrity .
- Antitumor Activity : Research has shown that this compound can induce apoptosis in cancer cells by targeting specific receptors such as VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2). It has demonstrated an IC50 value of 5.73 µM against MCF-7 breast cancer cells .
- Enzyme Inhibition : The compound has been identified to inhibit enzymes critical for the survival of pathogens, including DprE1 in Mycobacterium tuberculosis, thereby blocking cell wall biosynthesis.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Biological Activity | Target | IC50 Value | Reference |
---|---|---|---|
Antimicrobial | Various bacteria | Varies | , |
Antitumor (MCF-7 cells) | VEGFR-2 | 5.73 µM | |
Enzyme Inhibition | DprE1 (Mycobacterium tuberculosis) | Not specified |
Case Studies
Several studies have investigated the efficacy and mechanisms of action of this compound:
- Antimicrobial Efficacy : A study demonstrated that derivatives of thiazole compounds exhibited varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated strong potential for developing new antibiotics .
- Antitumor Mechanism : In vitro studies on breast cancer cell lines showed that this compound induced significant apoptosis and cell cycle arrest at the G1 phase, suggesting its potential as a therapeutic agent in cancer treatment .
- Synergistic Effects : Research on hybrid compounds combining thiazole with other antimicrobial agents highlighted enhanced antibacterial activity when used in conjunction with cell-penetrating peptides, suggesting a promising avenue for future therapeutic strategies .
Properties
IUPAC Name |
2-(4-phenyl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2OS/c12-10(14)6-11-13-9(7-15-11)8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MITSOTISLAVGFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)CC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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